o-Benzyl-d-homoserine

Description

Contextualization within Amino Acid Derivatives and Bioactive Molecules Research

O-Benzyl-D-homoserine belongs to the broad class of amino acid derivatives, which are compounds structurally related to the 20 common proteinogenic amino acids. Researchers modify standard amino acids to create derivatives with specific properties, such as enhanced stability, altered reactivity, or the ability to mimic natural structures. These modified amino acids are fundamental in the study of bioactive molecules—compounds that have an effect on living organisms.

This compound is frequently utilized in the synthesis of peptides, which are short chains of amino acids. chemimpex.com By incorporating a non-natural amino acid like this compound, scientists can create novel peptides with tailored biological activities. Research has shown that increasing the bulk and lipophilic nature of a peptide, for instance by using benzyl-protected amino acids, can enhance its bioactivity. rospatent.gov.ru The investigation of such synthetic peptides is a cornerstone of modern drug discovery, aiming to develop new therapeutic agents. chemimpex.com this compound is thus situated at the intersection of synthetic chemistry and life sciences, providing a tool for creating molecules with potential applications in medicine and biochemistry. boerzg.comchembuyersguide.com

Significance as a Chiral Building Block in Organic and Medicinal Chemistry

Chirality, or the "handedness" of a molecule, is a critical factor in medicinal chemistry, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. This compound is a chiral building block, meaning it possesses a specific three-dimensional structure (the D-configuration) that is maintained during synthesis. rospatent.gov.rufluorochem.co.uk This stereochemical purity is essential for constructing complex molecules with precise spatial arrangements, which is often a requirement for effective interaction with biological targets like enzymes and receptors.

Its utility is particularly pronounced in peptide synthesis, including solid-phase peptide synthesis (SPPS), a standard method for creating custom peptides in the lab. chemimpex.comchembuyersguide.com The benzyl (B1604629) group serves as a stable protecting group for the side-chain hydroxyl function, preventing unwanted reactions during the peptide chain elongation process. This protection, combined with N-terminal protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), allows for the orderly and controlled assembly of complex peptide sequences. chemimpex.com The benzyl group's presence also enhances the compound's solubility and reactivity in organic solvents, further facilitating its use in diverse synthetic applications. chemimpex.com

Overview of Research Trajectories and Key Areas of Investigation

Research involving this compound is directed toward several key areas, primarily leveraging its properties as a synthetic intermediate for creating bioactive compounds.

Drug Development and Medicinal Chemistry : A significant area of research is its use in constructing novel therapeutic agents. For instance, it has been used as an intermediate in the synthesis of riluzole (B1680632) prodrugs, which are being investigated for the treatment of various cancers. google.com It is also incorporated into peptides designed to have antimicrobial properties, addressing the growing need for new antibiotics. rospatent.gov.rugoogle.com The goal is often to create peptides with high antibacterial activity but low toxicity to human cells. rospatent.gov.ru

Peptide Synthesis and Bioactive Peptides : The compound is a valuable building block for synthesizing peptides intended for research in drug design and targeting specific biological pathways. chemimpex.com Its incorporation can enhance the stability and bioactivity of therapeutic peptides. chemimpex.com

Enzyme Inhibition Studies : this compound and its derivatives are used in studies aimed at understanding enzyme mechanisms. chemimpex.com By designing peptides that mimic or block the substrates of specific enzymes, researchers can gain insights into metabolic pathways, which can inform the development of new therapeutic strategies. chemimpex.com

Material Science : An emerging application is in material science, where its biocompatibility is an asset. chemimpex.com Researchers are exploring its use in the development of advanced materials like hydrogels, which have potential applications in drug delivery systems and tissue engineering. chemimpex.com

Data Tables

The following tables provide key properties for this compound and its commonly used protected forms in research.

Table 1: Chemical Identifiers and Properties of this compound and Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 1206599-35-0 alfa-chemistry.com | C₁₁H₁₅NO₃ | 209.24 |

| Boc-O-benzyl-D-homoserine | 150009-60-2 chemimpex.comindofinechemical.com | C₁₆H₂₃NO₅ | 309.36 chemimpex.com |

Table 2: Physical Properties of Protected this compound Derivatives

| Compound Name | Appearance | Purity | Melting Point (°C) |

|---|---|---|---|

| Boc-O-benzyl-D-homoserine | White to off-white crystalline powder chemimpex.com | ≥ 99% (HPLC) chemimpex.com | 45-57 chemimpex.com |

| Fmoc-O-benzyl-D-homoserine | Not specified | ~98.0% fluorochem.co.uk | Not specified |

Structure

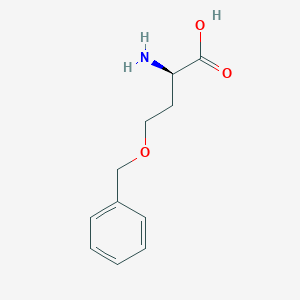

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

(2R)-2-amino-4-phenylmethoxybutanoic acid |

InChI |

InChI=1S/C11H15NO3/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1 |

InChI Key |

QTPSXPIAJFBGLO-SNVBAGLBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COCC[C@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(C(=O)O)N |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of O Benzyl D Homoserine

Stereoselective Synthesis Approaches for o-Benzyl-D-Homoserine

Achieving the correct stereoconfiguration is paramount in the synthesis of bioactive molecules. For this compound, stereoselectivity is typically established by using a chiral starting material and maintaining that stereochemical integrity throughout the synthetic sequence.

The asymmetric synthesis of this compound often commences from readily available, enantiomerically pure precursors from the chiral pool.

From D-Methionine: A practical method involves the conversion of D-methionine to the corresponding D-homoserine. This transformation can be achieved by replacing the methylmercapto group with a hydroxyl group. houstonmethodist.org For instance, D-methionine can be reacted with bromoacetic acid, leading to a sulfonium (B1226848) salt that, upon hydrolysis, yields D-homoserine. houstonmethodist.org Once D-homoserine is obtained, the primary alcohol is selectively protected with a benzyl (B1604629) group. This O-benzylation is typically performed under conditions that favor reaction at the side-chain hydroxyl over the alpha-amino or carboxyl groups, which are themselves temporarily protected.

From D-Serine: Synthesizing D-homoserine derivatives from D-serine requires a one-carbon chain extension (homologation) of the side chain. While direct procedures are specialized, this can be conceptually approached through methods like the Arndt-Eistert synthesis on a suitably protected D-serine derivative. After extending the carbon chain to create the D-homoserine backbone, the side-chain hydroxyl group is benzylated. The stereocenter from D-serine dictates the final D-configuration of the homoserine product.

Protecting groups are indispensable in the multi-step synthesis of complex molecules like this compound. wikipedia.org They are temporarily attached to functional groups to prevent them from reacting under specific conditions, thus ensuring chemoselectivity. organic-chemistry.org The alpha-amino group of D-homoserine is typically protected during the O-benzylation step to prevent N-benzylation.

Common N-protecting groups used in these syntheses include:

Boc (tert-butyloxycarbonyl): This group is widely used due to its stability under a variety of reaction conditions and its ease of removal with mild acids like trifluoroacetic acid (TFA). chemimpex.comresearchgate.net Boc-protected amino acids are often crystalline, stable solids that are easy to handle. researchgate.net

Cbz (Carboxybenzyl): The Cbz group is stable to acidic conditions but can be readily removed by catalytic hydrogenation, a process that can sometimes simultaneously cleave the O-benzyl ether, requiring careful selection of catalysts and conditions for selective deprotection.

Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is stable in acidic conditions but is cleaved by bases, such as piperidine. researchgate.net This orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz, Benzyl) groups makes it highly valuable in complex synthetic strategies, particularly in solid-phase peptide synthesis. wikipedia.orgorganic-chemistry.org

The strategic choice of these groups allows for selective deprotection at different stages of a synthesis. organic-chemistry.org

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Characteristics |

|---|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Mild acid (e.g., Trifluoroacetic Acid, TFA) | Stable to base and hydrogenolysis; widely used in solution and solid-phase synthesis. researchgate.net |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to mild acid and base; cleavage can be concurrent with O-benzyl ether removal. |

| 9-fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., Piperidine) | Base-labile, offering orthogonal protection to acid-labile and hydrogenolysis-labile groups. organic-chemistry.orgresearchgate.net |

Catalytic hydrogenation is a key reduction methodology in the chemistry of this compound, primarily used for deprotection. organic-chemistry.org

Cleavage of O-Benzyl Ethers: The benzyl ether protecting the side-chain hydroxyl group is stable under many acidic and basic conditions but can be efficiently cleaved by catalytic hydrogenation. organic-chemistry.org This reaction typically employs a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen, like hydrogen gas (H₂). sciencemadness.org This process regenerates the free hydroxyl group of the D-homoserine side chain.

Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation. This method uses a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate, in the presence of a palladium catalyst to achieve the same debenzylation. organic-chemistry.org This technique is often considered milder and operationally simpler. organic-chemistry.org

Cleavage of Cbz Groups: As mentioned, the Cbz protecting group is also removed under similar catalytic hydrogenation conditions. This allows for the simultaneous deprotection of both the N-Cbz and O-Benzyl groups if desired.

Derivatization Strategies for this compound and its Analogs

This compound is a versatile intermediate that can be further modified at its reactive sites—the alpha-amino group and the carboxylic acid group—to create a wide range of derivatives and analogs.

Alkylation: The alpha-amino group can be alkylated after the removal of its protecting group. Reductive amination is a common method for introducing alkyl substituents.

Acylation: N-acylation is a fundamental transformation, most notably in peptide synthesis, where the amino group of this compound (typically after deprotection of a temporary N-protecting group) forms a peptide (amide) bond with the activated carboxyl group of another amino acid.

Silylation: If the O-benzyl group is removed to reveal the side-chain hydroxyl, this alcohol can be protected as a silyl (B83357) ether (e.g., TBDMS or TIPS ether). Silyl ethers are robust but can be selectively removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF), providing another layer of orthogonal protection strategy. uwindsor.ca

The carboxylic acid moiety of this compound is a key handle for derivatization.

Ester Formation: The carboxylic acid can be converted into various esters (e.g., methyl, ethyl, tert-butyl, benzyl esters). This is often done to protect the carboxyl group during subsequent reactions or to modify the compound's solubility and reactivity. Fischer-Speier esterification, using an alcohol in the presence of an acid catalyst, is a common method. researchgate.net Benzyl esters, in particular, are useful as they can be removed via hydrogenolysis. acs.org

Amide Formation: The most significant application of this compound is its use in forming amides through coupling reactions with amines. chemimpex.com In peptide synthesis, its carboxylic acid is activated using coupling reagents (e.g., carbodiimides like DCC or EDC) and then reacted with the amino group of another amino acid to form a dipeptide. This process can be repeated to build complex peptide chains. researchgate.net Facile methods also exist for the direct, one-pot transformation of benzyl esters into various amides under mild conditions. rsc.orgresearchgate.net

| Functional Group | Reaction Type | Reagents/Conditions | Product | Purpose |

|---|---|---|---|---|

| α-Amino Group | Acylation (Peptide Coupling) | Activated Amino Acid, Coupling Reagents | Peptide (Amide) | Elongation of peptide chain. |

| Carboxylic Acid | Esterification | Alcohol (e.g., BnOH, MeOH), Acid Catalyst | Ester (e.g., Benzyl, Methyl) | Protection of carboxyl group, modify solubility. researchgate.net |

| Carboxylic Acid | Amide Formation | Amine, Coupling Reagents (e.g., EDC, HOBt) | Amide | Synthesis of peptide analogs and other derivatives. |

| Side-Chain Hydroxyl (after debenzylation) | Silylation | TBDMS-Cl, Imidazole | Silyl Ether | Orthogonal protection of the hydroxyl group. uwindsor.ca |

| Side-Chain Hydroxyl (after debenzylation) | Acylation | Acetyl Chloride or Acetic Anhydride | Ester | Formation of O-acylated derivatives. researchgate.net |

Orthogonal Protection Schemes in Multi-Step Synthesis

In the multi-step synthesis of complex molecules like this compound, which possesses multiple reactive functional groups (an amino group, a carboxyl group, and a hydroxyl group), orthogonal protection schemes are crucial. nih.gov An orthogonal protection strategy allows for the selective deprotection of one functional group in the presence of others, enabling regioselective modifications. nih.govbiosynth.comresearchgate.net For the synthesis of this compound, a common and effective orthogonal strategy involves the use of the tert-butoxycarbonyl (Boc) group for the amine and a benzyl (Bzl) group for the hydroxyl and carboxyl functionalities. biosynth.comchemimpex.com

The synthesis typically commences with a suitable chiral precursor, such as D-aspartic acid or D-methionine. A plausible synthetic route starting from N-Boc-D-aspartic acid is outlined below. This strategy leverages the different lability of the Boc and benzyl protecting groups under acidic and hydrogenolytic conditions, respectively.

Synthetic Scheme Starting from N-Boc-D-aspartic acid:

Protection of the α-amino group: The synthesis begins with the protection of the amino group of D-aspartic acid with a Boc group. This is typically achieved by reacting D-aspartic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Selective esterification of the β-carboxyl group: The β-carboxyl group of N-Boc-D-aspartic acid is selectively esterified with a benzyl group. This can be accomplished by reacting the protected amino acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Reduction of the α-carboxyl group: The unprotected α-carboxyl group is then selectively reduced to a primary alcohol. This transformation can be achieved using a reducing agent like borane-tetrahydrofuran (B86392) complex (BH₃·THF). This step yields N-Boc-O-benzyl-D-homoserine.

Selective Deprotection: The orthogonality of the protecting groups allows for selective removal. The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound, leaving the benzyl ether intact. Conversely, the benzyl group can be removed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield N-Boc-D-homoserine.

This orthogonal scheme ensures that the desired functional group can be unmasked for further reactions without affecting other parts of the molecule, which is fundamental in the stepwise construction of peptides and other complex organic structures.

| Protecting Group | Functionality Protected | Deprotection Conditions | Stability |

| Boc | α-Amino Group | Mild Acid (e.g., TFA) | Stable to Hydrogenolysis, Mild Base |

| Benzyl (Bzl) | Hydroxyl Group | Catalytic Hydrogenolysis | Stable to Mild Acid and Base |

Advanced Synthetic Protocols and Yield Optimization in this compound Production

One promising scalable approach involves the modification of a known procedure for a related compound, O-benzyl-DL-serine. guidechem.com This can be adapted for the enantiomerically pure synthesis of this compound. A potential scalable synthesis could start from the readily available and relatively inexpensive D-methionine. This pathway involves the conversion of the methylthioether group into a hydroxyl group, which is then benzylated.

Potential Scalable Synthetic Pathway from D-Methionine:

S-demethylation/Hydroxylation: D-methionine can be converted to D-homocysteine, followed by a reaction to replace the thiol group with a hydroxyl group to form D-homoserine.

N-protection: The amino group of D-homoserine is protected, for instance with a Boc group, to prevent side reactions in the subsequent step.

O-benzylation: The hydroxyl group of N-Boc-D-homoserine is then benzylated using benzyl bromide in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). guidechem.com

Deprotection: The final step involves the removal of the N-protecting group to yield the target molecule, this compound.

Optimization of this pathway for scalability would involve:

Reagent Selection: Using less hazardous and more cost-effective reagents. For instance, exploring alternatives to sodium hydride for the benzylation step.

Process Parameters: Optimizing reaction temperature, concentration, and reaction times to maximize yield and minimize side-product formation.

Work-up and Isolation: Developing efficient extraction and crystallization procedures to simplify purification and increase throughput.

| Step | Key Transformation | Typical Reagents | Potential for Optimization |

| 1 | S-demethylation/Hydroxylation | Na/NH₃(l), followed by hydrolysis | Exploring enzymatic or alternative chemical methods |

| 2 | N-protection | (Boc)₂O, Base | Screening of different protecting groups for cost and ease of removal |

| 3 | O-benzylation | Benzyl bromide, NaH, THF | Investigating phase-transfer catalysis to avoid hazardous reagents |

| 4 | Deprotection | TFA/DCM | Optimizing deprotection conditions to minimize racemization |

Ensuring the enantiomeric purity of this compound is critical for its applications, particularly in pharmaceuticals. Two primary techniques are employed for the purification of enantiomers: chiral high-performance liquid chromatography (HPLC) and crystallization-based methods.

Chiral HPLC:

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. sigmaaldrich.comresearchgate.net The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the purification of this compound, a polysaccharide-based CSP, such as one derived from cellulose (B213188) or amylose, would be a suitable choice.

Development of a Chiral HPLC Method:

Column Selection: Screening of various chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) to find the one that provides the best resolution.

Mobile Phase Optimization: The mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers.

Method Validation: The developed method would be validated for its specificity, linearity, accuracy, and precision to ensure reliable and reproducible results.

| Parameter | Description | Typical Conditions for Amino Acid Derivatives |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol with an acidic or basic additive | 90:10 (v/v) Hexane/IPA + 0.1% TFA |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

Crystallization-Based Purification:

For large-scale production, crystallization is often a more cost-effective method for enantiomeric purification. This can be achieved through:

Preferential Crystallization: If the racemate forms a conglomerate (a mechanical mixture of crystals of the two enantiomers), it may be possible to induce the crystallization of the desired enantiomer by seeding a supersaturated solution with pure crystals of that enantiomer.

Diastereomeric Salt Crystallization: This is a more general method where the racemic mixture of this compound is reacted with a chiral resolving agent (an optically pure acid or base) to form a pair of diastereomeric salts. researchgate.netrsc.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer is recovered by breaking the salt.

Role of O Benzyl D Homoserine in Complex Molecular Architectures

Integration into Peptide Synthesis for Bioactive Compound Generation

The incorporation of unnatural amino acids like o-Benzyl-D-homoserine is a key strategy in modern peptide chemistry, aiming to develop peptides with enhanced stability, conformational rigidity, and biological activity. The benzyl (B1604629) ether linkage on the side chain is notably more stable towards chemical and enzymatic degradation compared to the hydroxyl group of natural homoserine.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This compound is well-suited for integration using standard SPPS protocols, particularly the Boc/Bzl protection strategy.

In this approach, the α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side chain's hydroxyl function is permanently protected by the benzyl (Bzl) group. The benzyl ether of this compound is stable to the moderately acidic conditions required to remove the Boc group (e.g., trifluoroacetic acid, TFA) during each cycle of amino acid addition. The final cleavage of the completed peptide from the resin and the removal of the benzyl side-chain protection is typically accomplished in a single step using strong acids, such as hydrofluoric acid (HF).

Table 1: Comparison of Major SPPS Protection Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Nα-Deprotection | Moderate Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Side-Chain Protection | Benzyl (Bzl) based ethers/esters | tert-Butyl (tBu) based ethers/esters |

| Final Cleavage | Strong Acid (e.g., HF) | Strong Acid (e.g., TFA) |

| Compatibility with this compound | Highly compatible; the benzyl side-chain protection is orthogonal to Boc deprotection. | Compatible, but the benzyl group requires a separate, strong acid cleavage step if used with acid-labile resins. |

Solution-Phase Peptide Synthesis Considerations

Before the widespread adoption of SPPS, peptides were constructed entirely in solution. While more laborious due to the need for purification of intermediates after each coupling step, solution-phase synthesis remains valuable for large-scale production and for segments of complex syntheses.

When using this compound in solution-phase synthesis, the benzyl ether serves as a robust protecting group that withstands various coupling conditions (e.g., using reagents like TBTU or HATU). A key advantage in this method is the option for alternative deprotection strategies. Unlike the requisite use of strong acids in Boc-SPPS, the benzyl group can be selectively removed via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst). This mild deprotection method is orthogonal to many other protecting groups, offering greater flexibility in the synthesis of complex molecules. However, a primary challenge in solution-phase synthesis is the risk of racemization of the activated amino acid during the coupling step, which can be suppressed by the addition of reagents like 1-Hydroxybenzotriazole (HOBt).

Design of Peptidomimetics Incorporating this compound Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.gov The incorporation of this compound into a peptide sequence is a direct strategy for creating a peptidomimetic.

The key contributions of this building block to peptidomimetic design include:

Increased Proteolytic Resistance: The unnatural D-configuration of the amino acid and the stable benzyl ether bond in the side chain make the resulting peptide less recognizable to proteases, thereby extending its biological half-life.

Conformational Constraint: The longer and bulkier O-benzyl side chain, compared to that of serine or threonine, can introduce specific steric constraints. This can help to lock the peptide backbone into a desired bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target. nih.gov

Utilization in Non-Peptidic Drug Design and Development

The utility of this compound extends beyond peptide chemistry into the broader field of medicinal chemistry, where it serves as a valuable chiral scaffold for the synthesis of small-molecule drugs.

Building Block for Novel Therapeutic Agent Discovery

As a chiral building block, this compound provides a stereochemically defined framework containing multiple functional groups that can be selectively modified. nih.gov Medicinal chemists can utilize this scaffold to construct entirely new classes of therapeutic agents. The D-homoserine core offers a specific three-dimensional arrangement of its amino, carboxyl, and O-benzyl side-chain groups. This defined stereochemistry is crucial, as the biological activity of drugs often depends on a precise spatial orientation to interact effectively with chiral biological targets like enzymes and receptors. The benzyl group itself is a common structural motif in many approved drugs and can participate in favorable hydrophobic and π-stacking interactions within a target's binding site.

Table 2: Potential Applications of the this compound Scaffold in Drug Discovery

| Feature of Scaffold | Potential Therapeutic Application | Rationale |

| Chiral Amino Acid Core | Enzyme Inhibitors | Can mimic the transition state of a natural substrate, leading to potent and selective inhibition. |

| O-Benzyl Ether | Receptor Antagonists/Agonists | The benzyl group can occupy hydrophobic pockets in receptor binding sites, contributing to affinity and selectivity. |

| Amine and Carboxyl Groups | Synthesis of Heterocycles | These functional groups can be used as handles to construct complex heterocyclic ring systems, which are prevalent in modern pharmaceuticals. |

| Homoserine Backbone | Quorum Sensing Modulators | The homoserine lactone is a key signaling molecule in bacteria; derivatives can interfere with this communication pathway, offering a novel anti-bacterial strategy. mdpi.com |

Scaffold for Modifying Existing Compounds

In addition to de novo design, this compound can be used as a scaffold to modify existing drug molecules to improve their properties. By attaching this moiety to a known active compound, researchers can explore new structure-activity relationships (SAR). For example, conjugating an existing drug to the amine or carboxyl group of this compound can alter its solubility, metabolic stability, and target-binding interactions. The benzyl group can be further functionalized (e.g., by adding substituents to the aromatic ring) to fine-tune electronic and steric properties, providing a systematic way to optimize a lead compound's efficacy and pharmacokinetic profile.

Applications in Bioconjugation and Probe Development

This compound, a non-proteinogenic amino acid, serves as a versatile building block in the construction of complex molecular architectures designed for biological applications. Its unique structural features, including a chiral center, a primary amine, a carboxylic acid, and a benzyl-protected hydroxyl group, provide multiple points for chemical modification. These characteristics make it a valuable component in the fields of bioconjugation and the development of sophisticated chemical probes to investigate biological systems.

Strategies for Attaching Biomolecules

The conjugation of this compound to other biomolecules, such as proteins, peptides, or nucleic acids, relies on well-established bioconjugation chemistries that target its primary amine and carboxylic acid functionalities. The presence of the benzyl ether protecting group on the side chain hydroxyl group prevents its interference in these coupling reactions, allowing for specific modifications at the termini of the amino acid.

Amine-Directed Conjugation: The primary amine of this compound is a nucleophilic site readily targeted by various amine-reactive reagents. A common strategy involves the use of N-hydroxysuccinimide (NHS) esters. These reagents react with the amine group under mild basic conditions (pH 7.2-8.5) to form a stable amide bond. This method is widely employed for attaching a wide array of molecules, including fluorophores, biotin, and polyethylene (B3416737) glycol (PEG) chains, to the amino acid.

Another prevalent method for amine modification is the use of isothiocyanates, which react with the primary amine to form a stable thiourea (B124793) linkage. This chemistry is particularly useful for attaching labeling agents to the N-terminus of peptides or proteins where this compound has been incorporated.

Carboxyl-Directed Conjugation: The carboxylic acid group of this compound can be activated to facilitate its conjugation to amine-containing biomolecules. The most common approach utilizes carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), in conjunction with an additive like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS). EDC activates the carboxyl group, which then reacts with the primary amine of another molecule to form a stable amide bond. This strategy is fundamental in peptide synthesis and is also employed to couple small molecules or peptides containing this compound to the lysine (B10760008) residues of proteins.

The table below summarizes common strategies for attaching biomolecules to the functional groups of this compound.

| Functional Group Targeted | Reagent Class | Resulting Linkage | Typical Biomolecule Attached |

| Primary Amine (-NH₂) | N-Hydroxysuccinimide (NHS) Esters | Amide | Proteins, Peptides, Fluorophores |

| Primary Amine (-NH₂) | Isothiocyanates | Thiourea | Labeling agents, Small molecules |

| Carboxylic Acid (-COOH) | Carbodiimides (e.g., EDC) + NHS | Amide | Amine-containing molecules, Proteins |

Table 1. Common Bioconjugation Strategies for this compound. This interactive table outlines the primary methods for conjugating biomolecules to this compound, highlighting the targeted functional group, the class of chemical reagent used, the resulting chemical bond, and the types of biomolecules that are typically attached.

Biological and Biochemical Research Insights Involving Homoserine Derivatives

Broader Implications in Microbial and Cellular Metabolism

Research into homoserine derivatives, particularly the naturally occurring L-homoserine, provides significant insights into the fundamental metabolic processes of microorganisms. While synthetic derivatives like O-Benzyl-d-homoserine are valuable research tools, the core understanding of metabolic networks stems from studying the roles of endogenous compounds like L-homoserine. It serves as a critical intermediate in the biosynthesis of several essential amino acids, placing it at the heart of cellular metabolic regulation.

Linkages to Aspartate Pathway and Amino Acid Biosynthesis

L-homoserine is a key product of the aspartate metabolic pathway, a central route for the synthesis of several amino acids in bacteria and plants. wikipedia.orgnih.gov This pathway begins with the amino acid aspartate and serves as the foundation for producing lysine (B10760008), methionine, threonine, and isoleucine. libretexts.orgresearchgate.net The biosynthesis of L-homoserine itself is a multi-step enzymatic process that originates from L-aspartate. nih.gov

The conversion process involves three primary enzymatic steps:

Phosphorylation of Aspartate: The pathway is initiated by aspartokinase, which phosphorylates L-aspartate to form aspartyl-4-phosphate. nih.govacs.org

Reduction to a Semialdehyde: Aspartate-semialdehyde dehydrogenase then reduces aspartyl-4-phosphate to L-aspartate-4-semialdehyde. nih.govsmpdb.ca This molecule is a crucial branch point intermediate. researchgate.net

Formation of Homoserine: Finally, homoserine dehydrogenase catalyzes the reduction of L-aspartate-4-semialdehyde to produce L-homoserine. wikipedia.orgnih.gov

This biosynthetic pathway is tightly integrated with central carbon metabolism, drawing precursors from the tricarboxylic acid (TCA) cycle, specifically oxaloacetate, which is the precursor to aspartate. nih.govnih.gov The efficient conversion of central metabolites into the aspartate family of amino acids is vital for cellular functions, including protein synthesis and the production of essential co-factors like S-adenosyl-l-methionine (SAM), a universal methyl donor derived from methionine. nih.govasm.org

| Enzyme | Gene (E. coli) | Function | Precursor | Product |

| Aspartokinase | thrA, metL, lysC | Phosphorylates L-aspartate | L-Aspartate | L-Aspartyl-4-phosphate |

| Aspartate-semialdehyde dehydrogenase | asd | Reduces L-aspartyl-4-phosphate | L-Aspartyl-4-phosphate | L-Aspartate-4-semialdehyde |

| Homoserine dehydrogenase | thrA, metL | Reduces L-aspartate-4-semialdehyde | L-Aspartate-4-semialdehyde | L-Homoserine |

Understanding Metabolic Branch Points and Regulation

L-homoserine is located at a critical metabolic branch point, from which the carbon flux is directed toward the synthesis of either threonine or methionine. nih.gov The regulation at this juncture is crucial for maintaining cellular homeostasis and ensuring a balanced supply of essential amino acids. The cell employs sophisticated control mechanisms, primarily allosteric feedback inhibition, to manage the flow of metabolites through these competing pathways.

The Threonine Biosynthesis Branch: The pathway to threonine begins with the phosphorylation of L-homoserine by the enzyme homoserine kinase (encoded by the thrB gene), producing O-phospho-l-homoserine. wikipedia.orgsmpdb.ca This intermediate is then converted to L-threonine by threonine synthase. smpdb.ca The entire aspartate pathway is subject to feedback inhibition, where high levels of the end-product L-threonine can inhibit the activity of the initial enzyme, aspartokinase. nih.govnih.gov This prevents the unnecessary synthesis of intermediates when threonine is abundant.

The Methionine Biosynthesis Branch: Alternatively, L-homoserine can be acylated to enter the methionine biosynthesis pathway. In many bacteria, the enzyme homoserine O-succinyltransferase (metA) converts L-homoserine to O-succinyl-L-homoserine. nih.gov In other organisms, homoserine transacetylase (metX) produces O-acetyl-L-homoserine. nih.govnih.gov These intermediates are then further converted in a series of steps to yield methionine. asm.org The expression of genes in the methionine branch is often regulated by the availability of methionine itself. nih.gov

The partitioning of L-homoserine between these two branches is a prime example of metabolic regulation. The activities of homoserine kinase and homoserine acyltransferases are key determinants of this metabolic decision. Disruptions in this pathway, such as the inhibition of enzymes leading to methionine or threonine, can be detrimental and even lethal to microorganisms like Mycobacterium tuberculosis, highlighting the pathway's importance as a potential target for antimicrobial drug development. nih.gov

| Regulatory Point | Enzyme Involved | Regulating Molecule(s) | Type of Regulation | Metabolic Outcome |

| Start of Aspartate Pathway | Aspartokinase (AKI, AKIII) | L-Threonine, L-Lysine | Feedback Inhibition | Reduces overall flux into the aspartate family of amino acids. nih.govnih.gov |

| Homoserine to Threonine | Homoserine Kinase | - | Substrate Availability | Commits homoserine to the threonine biosynthetic pathway. wikipedia.org |

| Homoserine to Methionine | Homoserine O-succinyltransferase / O-acetyltransferase | S-adenosylmethionine, Methionine | Transcriptional Repression / Feedback Inhibition | Commits homoserine to the methionine biosynthetic pathway. nih.govnih.gov |

Computational and Structural Studies of O Benzyl D Homoserine and Its Analogs

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. For o-Benzyl-D-homoserine, these techniques are pivotal in elucidating its potential as a biologically active agent.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to identify potential protein targets and to understand the specific interactions that govern the binding process.

Researchers hypothesize the binding of this compound to the active site of a target receptor, such as a bacterial enzyme or a human protein involved in a disease pathway. The docking process involves placing the 3D structure of this compound into the binding pocket of the receptor and calculating the binding affinity or scoring function. This score is an estimation of the binding free energy and is used to rank different binding poses.

Key interactions typically observed in these simulations include:

Hydrogen Bonds: The amino and carboxyl groups of the homoserine backbone, as well as the ether oxygen, can act as hydrogen bond donors or acceptors, forming crucial interactions with amino acid residues in the receptor's active site.

Hydrophobic Interactions: The benzyl (B1604629) group provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with nonpolar residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.

Electrostatic Interactions: The charged amino and carboxyl groups can form salt bridges with oppositely charged residues in the receptor.

These predicted interactions provide a structural basis for the molecule's potential biological activity and can guide the design of analogs with improved binding affinity.

Table 1: Hypothetical Docking Simulation Results of this compound with a Target Protein

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | ASP120, GLU234 | Hydrogen Bond (with NH3+), Salt Bridge |

| PHE156, TRP201 | π-π Stacking (with benzyl ring) | ||

| LEU189, VAL210 | Hydrophobic Interaction | ||

| 2 | -7.9 | SER122, THR180 | Hydrogen Bond (with C=O and ether O) |

| TYR155 | π-π Stacking (with benzyl ring) | ||

| ILE190 | Hydrophobic Interaction |

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule in different environments, such as in the gas phase or in solution.

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to determine the geometries and relative energies of different conformers. nih.gov These studies reveal the intrinsic conformational preferences dictated by intramolecular interactions. For benzyl-protected amino acids, key factors influencing conformation include:

The rotational freedom around the Cα-Cβ, Cβ-Cγ, and Cγ-O bonds.

The potential for intramolecular hydrogen bonding between the amino and carboxyl groups.

Steric hindrance imposed by the bulky benzyl group. nih.gov

Attractive interactions, such as N-H•••π interactions between the amide proton and the benzyl ring's π-electron cloud. nih.gov

The results of these analyses are often presented as a potential energy surface, which maps the energy of the molecule as a function of its dihedral angles. The energetic profiles help in understanding the flexibility of the molecule and the energy barriers between different conformations. This information is crucial, as the bioactive conformation (the shape the molecule adopts when it binds to its receptor) is often one of the low-energy conformers.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR provides a roadmap for designing more potent and selective analogs.

SAR studies involve synthesizing a series of analogs of this compound with systematic modifications to different parts of the molecule and then evaluating their biological activity. By comparing the activity of these analogs, researchers can deduce the importance of specific structural features.

Key modifications and their potential impact on activity could include:

Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) on the phenyl ring can influence the electronic properties and steric bulk of the molecule, potentially affecting binding affinity.

Modification of the Homoserine Side Chain: Altering the length of the side chain or replacing the ether linkage with other functional groups (e.g., thioether, amide) can probe the spatial and electronic requirements of the receptor's binding pocket.

Stereochemistry: The D-configuration of the homoserine backbone is a critical determinant of activity. Synthesizing and testing the L-enantiomer or diastereomers can highlight the importance of the specific stereochemistry for receptor recognition.

The data from these studies are often compiled into tables that correlate structural changes with quantitative measures of biological activity (e.g., IC50 or Ki values).

Table 2: Illustrative Structure-Activity Relationship Data for this compound Analogs

| Compound | R1 (para-position of benzyl) | Side Chain Modification | Biological Activity (IC50, µM) |

| This compound | H | -O-CH2- | 15.2 |

| Analog 1 | OCH3 | -O-CH2- | 8.5 |

| Analog 2 | Cl | -O-CH2- | 25.8 |

| Analog 3 | H | -S-CH2- | 19.4 |

| Analog 4 | H | -NH-CH2- | 32.1 |

The insights gained from molecular modeling and SAR studies form the basis for the rational design of new derivatives of this compound with improved properties. longdom.org This hypothesis-driven approach is more efficient than traditional trial-and-error methods.

For instance, if docking simulations suggest that a specific region of the receptor's binding pocket is unoccupied, a derivative can be designed with an additional functional group that extends into this space to form new, favorable interactions. Similarly, if SAR studies indicate that an electron-donating group on the benzyl ring enhances activity, new analogs incorporating various electron-donating moieties can be synthesized.

Computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the physicochemical properties of the analogs with their biological activity. These models can then be used to predict the activity of virtual compounds before they are synthesized, further streamlining the design process.

Theoretical Studies on Reaction Mechanisms and Stereochemistry

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those involved in the synthesis of this compound and its analogs. These studies can elucidate the transition states, intermediates, and reaction pathways, offering insights into reaction feasibility, and stereochemical outcomes.

For the synthesis of this compound, theoretical studies can be applied to:

Elucidate Reaction Pathways: For instance, in the benzylation of the hydroxyl group of a protected D-homoserine derivative, computational methods can model the reaction pathway (e.g., an SN2 mechanism), calculate the activation energies, and predict the most favorable reaction conditions.

Understand Stereoselectivity: In asymmetric syntheses, theoretical calculations can help explain the origin of stereoselectivity by modeling the transition states of the competing pathways leading to different stereoisomers. This is crucial for ensuring the synthesis of the desired D-enantiomer.

Investigate Protecting Group Chemistry: The introduction and removal of protecting groups, such as the Boc or Cbz group on the amine, are fundamental steps in the synthesis. highfine.com Theoretical studies can model the mechanisms of these deprotection reactions, for example, the acid-catalyzed removal of a Boc group or the hydrogenolysis of a Cbz group, providing a deeper understanding of the reaction kinetics and potential side reactions.

By providing a detailed, atomistic view of the chemical transformations, theoretical studies complement experimental work and contribute to the development of more efficient and stereoselective synthetic routes for this compound and its derivatives.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency

Furthermore, advancements in catalysis could lead to more direct and atom-economical routes. For example, the development of novel catalysts for the asymmetric benzylation of homoserine precursors could streamline the synthesis. Research into greener solvents and reaction conditions will also be crucial for developing more sustainable and environmentally friendly manufacturing processes.

Exploration of New Biological Targets and Therapeutic Areas

o-Benzyl-d-homoserine serves as a crucial component in the design of peptidomimetics and peptide-based drugs. The incorporation of this unnatural amino acid can enhance the metabolic stability and conformational properties of peptides, leading to improved therapeutic potential. Future research will likely focus on incorporating this compound into peptides targeting a wider range of biological pathways and disease states.

One area of interest is the development of novel antibiotics. The structural similarity of homoserine lactones to quorum sensing molecules in bacteria makes derivatives of homoserine, including this compound, attractive candidates for the development of quorum sensing inhibitors to combat bacterial virulence. Additionally, the unique properties imparted by this compound could be exploited in the design of enzyme inhibitors for various therapeutic targets, including proteases and kinases.

Advanced Analytical Techniques for Characterization and Quantification in Complex Matrices

As the applications of this compound expand, the need for robust analytical methods for its characterization and quantification in complex biological and environmental matrices will become increasingly important. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used for the characterization of this compound and its derivatives, future research will likely focus on developing more sensitive and high-throughput analytical methods.

For instance, the development of specific antibodies or molecularly imprinted polymers for this compound could enable the development of highly selective immunoassays or solid-phase extraction methods for its detection at low concentrations. Advanced chromatographic techniques, such as multidimensional liquid chromatography coupled with high-resolution mass spectrometry, will also play a crucial role in the detailed characterization of peptides and other complex molecules containing this amino acid.

Integration with High-Throughput Screening and Combinatorial Chemistry

The integration of this compound into combinatorial chemistry and high-throughput screening (HTS) platforms represents a significant opportunity for accelerating drug discovery. The synthesis of large libraries of peptides and small molecules incorporating this compound would allow for the rapid screening of vast chemical space to identify novel bioactive compounds.

The "one-bead-one-compound" (OBOC) combinatorial library method is a powerful tool for the discovery of ligands that bind to specific biological targets. By incorporating this compound as a building block in OBOC libraries, researchers can explore the impact of its unique structural features on binding affinity and selectivity. This approach, combined with advanced screening technologies, has the potential to identify novel lead compounds for a variety of therapeutic targets.

Biotechnological Applications and Biocatalytic Transformations

The use of biocatalysis in the synthesis and modification of this compound is a promising area for future research. Enzymes, with their high selectivity and mild reaction conditions, offer a green and efficient alternative to traditional chemical methods. Lipases and esterases, for example, have been widely used for the kinetic resolution of racemic alcohols and esters, a technique that could be applied to the synthesis of enantiomerically pure this compound.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing o-Benzyl-D-homoserine in peptide chemistry, and how do reaction conditions influence yield?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the amino group during solid-phase peptide synthesis (SPPS). The benzyl group on the hydroxyl moiety prevents undesired side reactions .

- Optimization : Adjust reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or dichloromethane) to balance reaction speed and byproduct formation.

- Purification : Employ reverse-phase HPLC with C18 columns, monitoring retention times against PubChem’s reported molecular formula (C₁₆H₂₃NO₅) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis : Compare ¹H/¹³C NMR chemical shifts with EPA DSSTox data (DTXSID40660445). For example, the benzyl protons should resonate at δ 7.2–7.4 ppm, while the Boc group’s tert-butyl signals appear at δ 1.4 ppm .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ at m/z 310.1653 (calculated for C₁₆H₂₃NO₅). Cross-validate with PubChem’s deposited data .

Q. What frameworks ensure rigorous experimental design in studies involving this compound?

- Methodological Answer :

- FINER Criteria : Ensure feasibility (e.g., access to chiral catalysts), novelty (e.g., unexplored applications in material science), and relevance (e.g., peptide-based drug development) .

- PICO Framework : Define Population (e.g., specific peptide chains), Intervention (e.g., incorporation of this compound), Comparison (e.g., vs. L-isomers), and Outcomes (e.g., stability metrics) .

Advanced Research Questions

Q. How should researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Validation Steps :

Re-examine computational parameters (e.g., DFT functional choice, solvation models) using NIST’s benchmark datasets .

Conduct kinetic studies (e.g., variable-temperature NMR) to compare activation energies with predicted transition states.

- Collaborative Analysis : Cross-reference results with EPA DSSTox’s curated data to identify potential outliers .

Q. What strategies optimize enantiomeric purity of this compound derivatives in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use Ru-based catalysts (e.g., Noyori-type) for hydrogenation steps, achieving >99% ee. Monitor enantiomeric excess via chiral HPLC with amylose-based columns.

- Dynamic Resolution : Apply enzymatic resolution (e.g., lipases) to separate D/L isomers, leveraging the benzyl group’s steric bulk to enhance selectivity .

Q. How can comparative studies elucidate stereochemical effects of this compound in biological systems?

- Methodological Answer :

- Comparative Design : Synthesize both D- and L-isomers and test their incorporation into model peptides (e.g., antimicrobial peptides). Use circular dichroism (CD) to assess conformational differences.

- Biological Assays : Measure binding affinity (e.g., SPR or ITC) to targets like bacterial membranes, correlating stereochemistry with activity .

Data Contradiction Analysis

- Scenario : Conflicting NMR data between synthetic batches.

- Resolution :

Verify solvent purity (e.g., deuterated solvent lot variations).

Recalibrate NMR spectrometers using NIST-traceable standards .

Cross-check with independent techniques (e.g., X-ray crystallography if crystals form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.